molecular formula C12H17Cl2N5O B2514301 7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride CAS No. 2460754-94-1

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride

货号: B2514301
CAS 编号: 2460754-94-1
分子量: 318.2
InChI 键: HXXFKNJAWFGDJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N5O and its molecular weight is 318.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a multikinase inhibitor. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets. The presence of the 4-methylpiperazine moiety enhances its solubility and bioavailability. The chemical formula is represented as follows:

  • Molecular Formula : C₁₃H₁₈Cl₂N₄
  • CAS Number : 2460749-34-0

Antitumor Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit potent antitumor properties. For instance, a related compound was shown to induce apoptosis in tumor cells at concentrations between 30–100 nM. The mechanism involves the inhibition of key kinases such as CDK4 and ARK5, which are crucial in cell cycle regulation and tumor progression .

Kinase Inhibition

7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one acts as a multikinase inhibitor. In vitro studies have demonstrated its ability to inhibit various kinases involved in cancer signaling pathways. The structure-activity relationship suggests that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis shows that the substitution pattern at the C5 and C6 positions significantly affects biological activity. Compounds with different substituents at these positions have been evaluated for their cytotoxic properties against various cancer cell lines. Notably, the presence of electron-withdrawing groups at these positions correlates with increased potency .

CompoundC5 PositionC6 PositionIC50 (nM)
7xCyanoN-Methyl30–100
7yHydrogenN-Methyl>500
7zMethylN-Methyl>400

Study on Multikinase Inhibitors

A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives in targeting BCR-ABL kinases associated with chronic myeloid leukemia. The study found that specific modifications to the core structure can lead to significant improvements in selectivity and potency against cancer cell lines .

Antiviral Activity

In addition to antitumor effects, some derivatives have been investigated for antiviral properties. For instance, compounds were shown to inhibit Hepatitis C Virus (HCV) NS5B polymerase, suggesting a broader application in antiviral therapies .

科学研究应用

Cancer Therapy

The compound has shown promise as a kinase inhibitor , specifically targeting various receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration.

  • Mechanism of Action : Research indicates that this compound inhibits the activity of specific kinases involved in tumor growth and metastasis. For instance, it has been evaluated for its effects on the Abl kinase , which is implicated in chronic myeloid leukemia (CML) and other malignancies. Inhibition of Abl kinase leads to reduced proliferation of cancer cells and can enhance the efficacy of existing therapies .
  • Case Studies : A study detailed the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives, including 7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one; dihydrochloride. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development .

Neuropharmacology

In addition to its anticancer properties, this compound has been investigated for its effects on the central nervous system (CNS).

  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The involvement of serotonin and norepinephrine pathways has been noted, making it a candidate for treating mood disorders .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects against neurodegenerative diseases. Research is ongoing to explore its potential in conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

Recent investigations have also highlighted the antimicrobial potential of 7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one; dihydrochloride.

  • Broad-Spectrum Activity : Studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Synergistic Effects : When used in combination with other antibiotics, this compound has demonstrated synergistic effects that enhance the overall efficacy against resistant bacterial strains .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and safety profile of this compound is essential for its therapeutic application.

  • Absorption and Metabolism : The compound shows favorable absorption characteristics with moderate bioavailability. Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes .
  • Toxicity Studies : Toxicological assessments have indicated a relatively low toxicity profile compared to traditional chemotherapeutics. Further studies are needed to establish long-term safety parameters .

属性

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.2ClH/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10;;/h6-8H,2-5H2,1H3,(H,14,15,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFKNJAWFGDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。